![molecular formula C8H16N6O4 B2852067 1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol CAS No. 2052281-67-9](/img/structure/B2852067.png)

1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

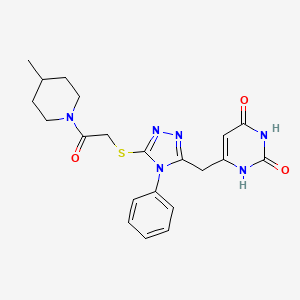

“1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol” is a chemical compound with the molecular formula C8H16N6O4. It is a type of azide-containing reagent .

Chemical Reactions Analysis

Azide-containing compounds like 3-Azido-1-propanol are utilized in Strain-Promoted Azide-Alkyne Cycloaddition reactions (SPAAC). This enables selective and copper-free click chemistry modifications of biomolecules .Aplicaciones Científicas De Investigación

Peptide Synthesis and Drug Development

- Peptide Modification : Azido groups serve as vital components in the modification of peptides, enabling the incorporation of 1H-[1,2,3]-triazoles into peptide backbones or side chains through copper(I)-catalyzed 1,3-dipolar cycloadditions. This process is compatible with solid-phase peptide synthesis, highlighting the potential utility of azido alcohols in peptide engineering and drug development (Tornøe, Christensen, & Meldal, 2002).

Material Science

- Energetic Materials Synthesis : Azido esters, closely related to azido alcohols, are synthesized for applications in energetic materials. These compounds exhibit stability up to 180°C and have glass transition temperatures below freezing, indicating their potential use in propellants and explosives (Pant, Wagh, Nair, Gore, & Venugopalan, 2006).

Polymer Chemistry

- Polymer Functionalization : Azido groups play a crucial role in the direct synthesis of α-azido, ω-hydroxypolyethers by monomer-activated anionic polymerization. The introduction of azido functions enables further chemical modifications, offering pathways to design functional polymers with specific properties (Gervais, Labbé, Carlotti, & Deffieux, 2009).

Fluorescent Molecules Synthesis

- Fluorescent Molecules : The regio- and stereoselective homocoupling of γ-arylated tert-propargyl alcohols, potentially including azido alcohols, leads to fluorescent dihydrofuran derivatives. This application is significant in the synthesis of fluorescent probes and materials for optical applications (Funayama, Satoh, & Miura, 2005).

Antifungal Agents

- Antifungal Compounds : A series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, synthesized from azido alcohol precursors, have shown high activity against Candida spp., indicating the potential of azido alcohols in developing new antifungal agents (Zambrano-Huerta et al., 2019).

Bioconjugation and Drug Delivery

- Drug Delivery Systems : Azido-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives, potentially derived from azido alcohols, are synthesized for "click" conjugation, demonstrating their utility in creating drug delivery systems that can be precisely targeted and controlled (Hiki & Kataoka, 2007).

Propiedades

IUPAC Name |

1-azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N6O4/c9-13-11-3-7(15)5-17-1-2-18-6-8(16)4-12-14-10/h7-8,15-16H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTUQTMLVJKHHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(CN=[N+]=[N-])O)OCC(CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2851986.png)

![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2851991.png)

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2851996.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2851999.png)

![(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2852002.png)

![Ethyl 6-methyl-2-(2-((4-methylquinolin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2852003.png)